molecular formula C6H8N2O B113033 (6-Aminopyridin-2-yl)methanol CAS No. 79651-64-2

(6-Aminopyridin-2-yl)methanol

Cat. No.: B113033
CAS No.: 79651-64-2
M. Wt: 124.14 g/mol
InChI Key: YGMPMXTWKROXPP-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)methanol: is an organic compound with the chemical formula C6H8N2O. It is a derivative of pyridine, featuring an amino group at the 6-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Comparison with Similar Compounds

    2-Aminopyridine: Similar structure but lacks the hydroxymethyl group.

    6-Chloropyridin-2-ylmethanol: Similar structure but with a chlorine atom instead of an amino group.

    2-Hydroxymethylpyridine: Similar structure but lacks the amino group.

Uniqueness: (6-Aminopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(6-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMPMXTWKROXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457846
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79651-64-2
Record name (6-aminopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-PYRIDINEMETHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-aminopyridine-2-carboxylic acid (5.0 g.) and a 1.35M solution of borane in tetrahydrofuran (100 ml.) was stirred under argon at reflux for 48 hours. The mixture was cooled and treated with 2N NaOH (50 ml.) and the mixture stirred at room temperature for 18 hours. The aqueous phase was saturated with sodium chloride and the organic phase separated. The aqueous phase was extracted twice with ethyl acetate and the ethyl acetate extracts combined with the tetrahydrofuran solution and the whole evaporated to dryness. The residue was dissolved in ethyl acetate (100 ml.) and the solution washed with saturated aqueous sodium chloride solution (5 ml.) and then dried and evaporated to dryness to give crude 2-amino-6-hydroxymethylpyridine (2.3 g.) which was used without further purification.
Quantity
5 g
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Synthesis routes and methods II

Procedure details

The product of Example 2 (24.89 g, 96 mmol) and 10% (v/v) H2SO4 (100 mL) were combined in a 250 mL flask. The reaction was heated to reflux for 8 h and then cooled to room temperature. The reaction was made basic with aq K2CO3 and extracted with EtOAc. The extracts were dried (MgSO4), decolorized with activated charcoal, and filtered. Removal of all solvent in vacuo gave 8.49 g (71%) of the desired product.
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24.89 g
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100 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

6-Amino-pyridine-2-carboxylic acid methyl ester (6-1, Kelly, T. R.; Lang, F. J. Org. Chem. 1996, 61, 4623-4633) 2.37 g (15.6 mmol) was dissolved in 16 mL anhydrous THF and the resulting solution was cooled to 0° C. LAH (15.6 mL of a 1M solution) was added slowly. An additional 8 mL of THF was added during the addition of LAH to keep the mixture from becoming too viscous. After 3 h the reaction was quenched by the sequential addition of 0.59 mL water, 0.59 mL 15% NaOH (aq), and 1.77 mL water. After stirring for 1 h the mixture was filtered through a plug of celite, washing with THF. The filtrate was concentrated to afford 1.6 g of a yellow oil. Purification by flash column chromatography (eluting with a gradient of CH2Cl2 to 90:10 CH2Cl2/MeOH) afforded the titled compound as a white solid. 1H NMR(CDCl3): δ 7.42 (t, 1H, J=7.6 Hz), 6.60 (d, 1H, J=7.7 Hz), 6.41 (d, 1H, J=7.5 Hz), 4.59 (s, 2H), 4.52 (bs, 2H).
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16 mL
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8 mL
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Synthesis routes and methods IV

Procedure details

To a solution of dioxane (15 mL) was added N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (1.5 g, 7.2 mmol) and aqueous hydrochloric acid (6N, 15 mL) and the mixture was stirred at 90° C. for 14 h. The solution was cooled 0° C., triturated with diethyl ether (2×30 mL) and the aqueous layer was neutralized using sodium hydroxide to approximately pH 8. The mixture was diluted with chloroform/IPA (10:1, 50 mL). The mixture was washed with saturated brine solution (2×50 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated to afford the above-titled intermediate as a white solid (0.86 g, 96%). HPLC: Rt 0.628 min. (99.5% area). 1H NMR (400 MHz, CDCl3), δ: 7.48 (t, J=7.4 Hz, 1H), 6.66 (d, J=7.3 Hz, 1H), 6.50 (d, J=8.4 Hz, 1H), 4.58 (s, 2H), 4.23 (bs, 2H). LCMS (ESI): m/z: 125.2.
Quantity
1.5 g
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15 mL
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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